Isoquinolin-1-YL-thiomorpholin-4-YL-methanone

Description

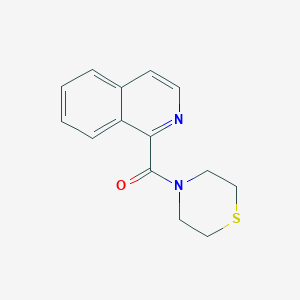

Isoquinolin-1-YL-thiomorpholin-4-YL-methanone is a heterocyclic compound featuring an isoquinoline moiety linked via a methanone group to a thiomorpholine ring. The thiomorpholine component introduces a sulfur atom into the six-membered ring, distinguishing it from oxygen-containing analogs like morpholine. Its exact mass is reported as 258.0742602 (C₁₅H₁₄N₂OS), indicating a molecular weight of 258.08 g/mol .

Properties

IUPAC Name |

isoquinolin-1-yl(thiomorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c17-14(16-7-9-18-10-8-16)13-12-4-2-1-3-11(12)5-6-15-13/h1-6H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCWWPQIMFNADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592317 | |

| Record name | (Isoquinolin-1-yl)(thiomorpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864685-18-7 | |

| Record name | (Isoquinolin-1-yl)(thiomorpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-YL-thiomorpholin-4-YL-methanone typically involves the reaction of isoquinoline derivatives with thiomorpholine derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Isoquinolin-1-YL-thiomorpholin-4-YL-methanone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-YL-thiomorpholin-4-YL-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) at room temperature.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isoquinolin-1-YL-thiomorpholin-4-YL-methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Isoquinolin-1-YL-thiomorpholin-4-YL-methanone with compounds sharing structural or functional similarities, such as sulfur-containing heterocycles or ketone-linked pharmacophores.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Sulfur-Containing Heterocycles: The thiomorpholine ring in the target compound contrasts with thiophene derivatives (e.g., Diethyl 2,5-diaminothiophene-3,4-dicarboxylate) that feature smaller, five-membered sulfur rings. Thiophenes are common in materials science and drug design but lack the conformational flexibility of thiomorpholine . Sulnidazole, a nitroimidazole antiparasitic, shares sulfur but emphasizes sulfonamide and nitro groups, which are absent in the target compound .

Ketone Linkage: The methanone bridge in the target compound is rare among the analogs listed. For example, 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol uses a hydroxyl-propanolamine linker instead, which may alter solubility and reactivity .

Aromatic Systems: The isoquinoline moiety provides a rigid aromatic framework compared to naphthalene derivatives (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol), which are bulkier and may influence binding affinity in biological systems .

Research Findings and Limitations

- Biological Activity: While Sulnidazole is clinically validated as an antiprotozoal agent, the biological activity of Isoquinolin-1-YL-thiomorpholin-4-YL-methanone remains unexplored in the provided evidence.

- Synthetic Challenges : Thiomorpholine synthesis often requires specialized reagents (e.g., sulfur sources), unlike morpholine analogs, which are more straightforward to derivatize .

Biological Activity

Isoquinolin-1-YL-thiomorpholin-4-YL-methanone (ITMM) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Biological Activities

1. Anticancer Properties

ITMM has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxicity against:

- Lung Cancer : IC50 values indicate potent activity against A549 cell lines.

- Breast Cancer : Effective against MCF-7 cell lines with an IC50 < 25 μM.

- Colon Cancer : Demonstrated efficacy against HCT-116 cell lines.

Table 1 summarizes the anti-proliferative activity of ITMM compared to standard anticancer drugs:

| Cell Line | IC50 (μM) | ITMM | Doxorubicin |

|---|---|---|---|

| A549 | < 25 | Yes | Yes |

| MCF-7 | < 25 | Yes | Yes |

| HCT-116 | < 25 | Yes | Yes |

| PC-3 | 26-50 | Yes | Yes |

2. Antimicrobial Activity

ITMM has demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Studies show its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL for these strains, indicating robust antibacterial properties.

The mechanism through which ITMM exerts its biological effects involves several pathways:

- Enzyme Inhibition : ITMM interacts with specific enzymes, potentially disrupting metabolic pathways critical for cancer cell proliferation.

- Signal Transduction Modulation : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.

Case Studies

A series of studies have been conducted to evaluate the safety and efficacy of ITMM in vivo:

- Anti-Proliferative Study : A study involving the administration of ITMM in mice with induced tumors showed a significant reduction in tumor size compared to control groups. The treatment group exhibited a tumor growth inhibition rate of approximately 60%.

- Toxicity Assessment : Toxicological evaluations indicated that ITMM is relatively safe, with no observable adverse effects at doses up to 100 mg/kg in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.